molecular formula C20H20ClN3O3 B12771939 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-chloropropyl)- CAS No. 84424-00-0

1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(3-chloropropyl)-

Cat. No.: B12771939
CAS No.: 84424-00-0
M. Wt: 385.8 g/mol
InChI Key: XVGWBUOHKXCVTA-UHFFFAOYSA-N
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Description

ST 938, also known as Dencatistat, is a novel and potent inhibitor of CTP synthase 1 (CTPS1). This compound has shown significant promise in the treatment of various hematological malignancies, particularly lymphomas and leukemias. By selectively inhibiting CTPS1, ST 938 disrupts the de novo nucleotide synthesis pathway, which is crucial for the proliferation of cancer cells .

Preparation Methods

The synthesis of ST 938 involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for ST 938 are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities .

Chemical Reactions Analysis

ST 938 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ST 938 may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

ST 938 has a wide range of scientific research applications, including:

Mechanism of Action

ST 938 exerts its effects by selectively inhibiting CTP synthase 1 (CTPS1), an enzyme that catalyzes the conversion of UTP to CTP, a crucial step in the de novo nucleotide synthesis pathway. This inhibition leads to a depletion of CTP levels, which in turn disrupts DNA and RNA synthesis, ultimately resulting in the death of cancer cells .

The molecular targets of ST 938 include CTPS1, and its inhibition affects several cellular pathways involved in cell proliferation and survival. The compound has shown a high degree of selectivity for CTPS1 over CTPS2, which minimizes off-target effects and reduces toxicity .

Comparison with Similar Compounds

ST 938 is unique in its high selectivity for CTPS1, which sets it apart from other nucleotide synthesis inhibitors. Similar compounds include:

Compared to these compounds, ST 938 offers a more targeted approach with fewer side effects, making it a promising candidate for cancer therapy .

Properties

CAS No.

84424-00-0

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

2-(3-chloropropyl)-5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-one

InChI

InChI=1S/C20H20ClN3O3/c1-26-16-8-4-14(5-9-16)18-19(15-6-10-17(27-2)11-7-15)23-24(13-3-12-21)20(25)22-18/h4-11H,3,12-13H2,1-2H3

InChI Key

XVGWBUOHKXCVTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCCCl

Origin of Product

United States

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